1-乙基-5-甲基-1H-吡唑-4-羧酸

描述

Synthesis Analysis

The synthesis of 1H-pyrazole-4-carboxylic acid derivatives, including those similar to 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, often involves multistep reactions starting from readily available substrates like ethyl cyanoacetate and triethyl orthoformate. These processes include Claisen condensation, cyclization, deamination, and hydrolysis reactions, leading to significant improvements in yield (Dong, 2011). Another common approach for the synthesis of pyrazole derivatives is the cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by subsequent functionalization steps to introduce different substituents onto the pyrazole ring (Machado et al., 2011).

Molecular Structure Analysis

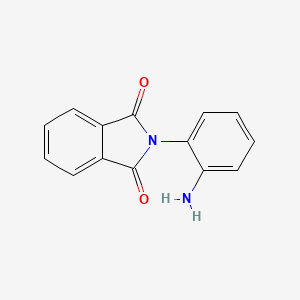

The molecular structure of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives has been elucidated through various spectroscopic methods, including NMR, IR, and mass spectrometry, and confirmed by single-crystal X-ray diffraction studies. These analyses reveal the presence of characteristic functional groups and the overall arrangement of atoms within the molecule, highlighting the structural diversity achievable through different synthetic approaches (Minga, 2005).

Chemical Reactions and Properties

Pyrazole derivatives undergo a wide range of chemical reactions, reflecting their rich chemical properties. These include cyclocondensation reactions for ring formation, functionalization reactions to introduce various substituents, and reactions exploiting the nucleophilic nature of the nitrogen atoms within the pyrazole ring. Such reactivity patterns are essential for the development of pyrazole-based compounds with desired biological or physical properties (Arbačiauskienė et al., 2011).

Physical Properties Analysis

The physical properties of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the nature of the substituents and the overall molecular architecture. These properties are crucial for determining the compound's suitability for specific applications, including its behavior in organic reactions and potential use in material science (Naveen et al., 2021).

Chemical Properties Analysis

The chemical properties of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives, such as acidity, reactivity towards various reagents, and stability under different conditions, are central to their utility in synthesis and their biological activity. Studies on these compounds often focus on their ability to participate in hydrogen bonding, π-π interactions, and their reactivity in nucleophilic and electrophilic substitution reactions, which are pivotal for the construction of complex molecules (Viveka et al., 2016).

科学研究应用

结构和光谱研究:Viveka 等人 (2016) 的一项研究重点分析了吡唑-4-羧酸衍生物的结构和光谱。该研究涉及实验和理论研究,包括核磁共振、傅立叶变换红外光谱和 X 射线衍射,突出了其结构特性和在材料科学中的潜在应用 (Viveka 等人,2016)。

改进的合成方法:董 (2011) 报告了一种改进的 1H-吡唑-4-羧酸合成方法,获得了更高的产率。这项研究有助于提高这种化合物的生产效率,这对于各种应用至关重要 (董,2011)。

在缓蚀中的应用:Herrag 等人 (2007) 研究了吡唑衍生物在盐酸中作为钢的缓蚀剂的用途。他们的研究结果表明在腐蚀阻力至关重要的工业过程中具有潜在应用 (Herrag 等人,2007)。

农业化学中的生长素活性:岳等人 (2010) 的一项研究探索了具有取代吡唑-5-甲酸的酰胺的合成和生长素活性。虽然他们的研究结果表明生长素活性较低,但这项研究对于农业应用具有重要意义 (岳等人,2010)。

材料科学中的配位聚合物:程等人 (2017) 使用双(吡唑-4-羧酸)烷烃配体合成了配位聚合物。他们的研究有助于开发具有催化、磁性和发光等潜在应用的新材料 (程等人,2017)。

安全和危害

未来方向

While the future directions for this specific compound are not explicitly mentioned in the search results, pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it can be inferred that research into the properties and applications of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid and similar compounds will continue to be a significant area of focus in the future.

属性

IUPAC Name |

1-ethyl-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-5(2)6(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGPNVREQFYRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360088 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

887408-72-2 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)